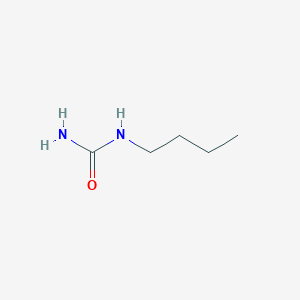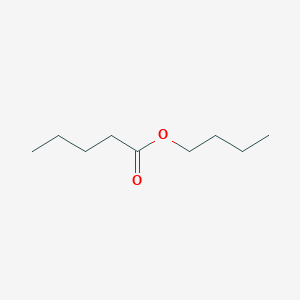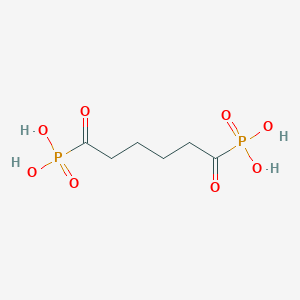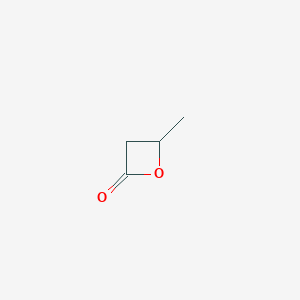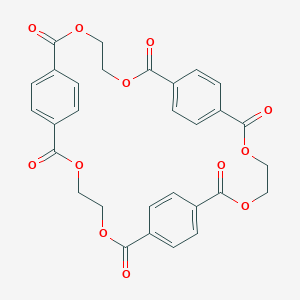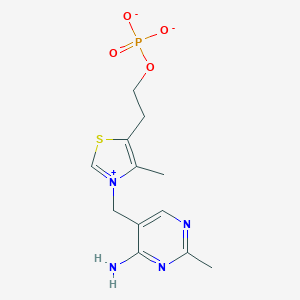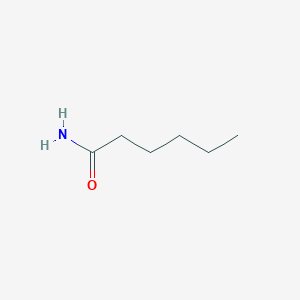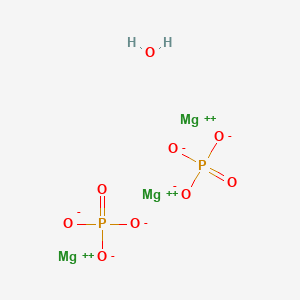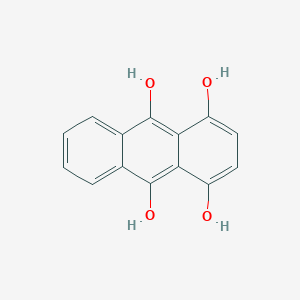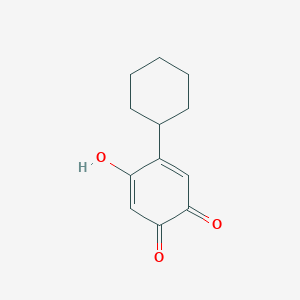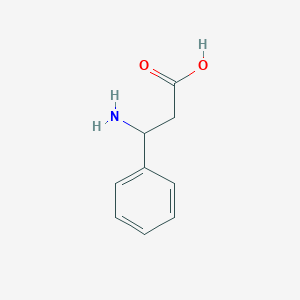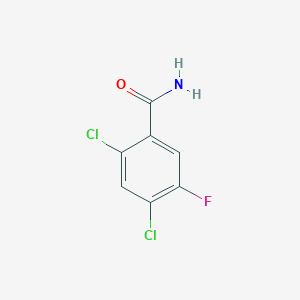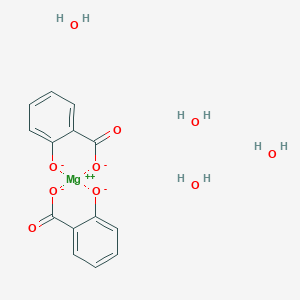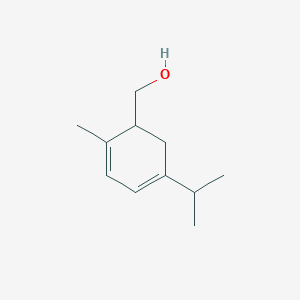
(2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol is a chemical compound that is commonly used in scientific research. It is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol. This compound is also known as tropinone alcohol or tropinone methanol.
Mechanism Of Action
The mechanism of action of (2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol is not fully understood. However, it is believed to act as a reducing agent in various chemical reactions. It is also believed to have antioxidant properties, which may contribute to its biological activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol are not well studied. However, it is believed to have potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are several future directions for research involving (2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol. One potential direction is the development of new synthetic routes for the production of this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, (2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol is a versatile compound that has many potential applications in scientific research. Its unique chemical properties make it an important starting material for the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of (2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol involves the reduction of tropinone, which is a cyclic ketone. The reduction reaction is typically carried out using sodium borohydride or lithium aluminum hydride as a reducing agent. The reaction results in the formation of tropinone alcohol, which is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
(2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol is widely used in scientific research due to its unique chemical properties. It is commonly used as a starting material for the synthesis of various alkaloids and other organic compounds. It is also used as a reagent in organic synthesis reactions.
properties
CAS RN |
132271-07-9 |
|---|---|
Product Name |
(2-Methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-5,8,11-12H,6-7H2,1-3H3 |
InChI Key |
LLAXQEAWQLIVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(CC1CO)C(C)C |
Canonical SMILES |
CC1=CC=C(CC1CO)C(C)C |
synonyms |
2,4-Cyclohexadiene-1-methanol,2-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



